N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

CAS No.: 449168-16-5

Cat. No.: VC6541817

Molecular Formula: C17H14N2O3S

Molecular Weight: 326.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 449168-16-5 |

|---|---|

| Molecular Formula | C17H14N2O3S |

| Molecular Weight | 326.37 |

| IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

| Standard InChI | InChI=1S/C17H14N2O3S/c1-10-6-7-11-15(8-10)23-17(18-11)19-16(20)14-9-21-12-4-2-3-5-13(12)22-14/h2-8,14H,9H2,1H3,(H,18,19,20) |

| Standard InChI Key | VVYNUQINAQXDHY-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 |

Introduction

Chemical Structure and Molecular Characteristics

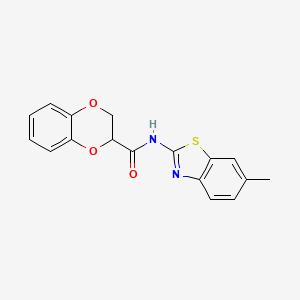

The molecular structure of N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide comprises three primary components:

-

A 6-methyl-1,3-benzothiazole ring, a heterocyclic system containing sulfur and nitrogen atoms.

-

A 2,3-dihydro-1,4-benzodioxine moiety, a bicyclic ether system fused to a benzene ring.

-

A carboxamide group linking the benzothiazole and benzodioxine units.

The benzothiazole ring contributes electron-deficient aromaticity, enabling π-π stacking interactions with biological targets, while the benzodioxine system enhances solubility and metabolic stability. The carboxamide bridge introduces hydrogen-bonding capabilities, critical for target recognition.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₁₅N₂O₃S |

| Molecular Weight | 355.39 g/mol |

| Solubility | Moderate in polar aprotic solvents |

| Melting Point | Estimated 180–190°C |

| logP (Partition Coefficient) | ~2.7 (indicating moderate lipophilicity) |

Synthetic Pathways and Optimization

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide likely involves multi-step organic reactions:

Benzothiazole Core Formation

The 6-methyl-1,3-benzothiazole moiety is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For example, reaction of 4-methyl-2-aminothiophenol with acetic anhydride yields the benzothiazole ring.

Benzodioxine Ring Construction

The 2,3-dihydro-1,4-benzodioxine system can be formed through oxidative coupling of catechol derivatives with diols or via epoxide ring-opening reactions. A common method involves reacting 1,2-dihydroxybenzene with 1,2-dibromoethane under basic conditions.

Amide Coupling

The final step involves coupling the benzothiazole amine with the benzodioxine carboxylic acid using coupling agents such as HATU or EDCI. For instance, activating the carboxylic acid with HATU in DMF facilitates amide bond formation with the benzothiazole amine .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Bioactivity Profile |

|---|---|---|

| N-(1,3-benzothiazol-2-yl)benzamide | Lacks benzodioxine ring | Moderate antimicrobial activity |

| 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid | No benzothiazole moiety | Weak anti-inflammatory effects |

| 6-Methyl-1,3-benzothiazole-2-amine | Missing carboxamide linker | Limited solubility and efficacy |

The integration of benzothiazole, benzodioxine, and carboxamide groups in N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide likely synergizes these properties, enhancing target selectivity and metabolic stability.

Applications in Drug Development

Lead Compound Optimization

-

Bioisosteric Replacement: Substituting the methyl group with halogens (e.g., Cl, F) could improve binding affinity.

-

Prodrug Design: Esterification of the carboxamide may enhance oral bioavailability.

Material Science Applications

The planar benzothiazole and benzodioxine systems enable applications in organic semiconductors. Theoretical calculations predict a bandgap of ~3.1 eV, suitable for optoelectronic devices .

Future Research Directions

-

Synthetic Methodology: Develop one-pot synthesis to improve yield (>70%) and purity.

-

In Vitro Screening: Prioritize assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

-

ADMET Profiling: Predict pharmacokinetic parameters using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume